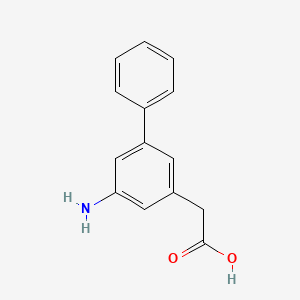

5-Amino-3-biphenylacetic acid

Description

Contextualization within Biphenylacetic Acid Derivatives Research

Biphenylacetic acid and its derivatives are a significant class of compounds in organic and medicinal chemistry. ajgreenchem.com The biphenyl (B1667301) structure itself is a key component in many pharmacologically active molecules and serves as an important intermediate for producing a wide range of drugs and agricultural products. ajgreenchem.com Phenylacetic acid and its derivatives are also recognized for their broad spectrum of biological activities and are foundational to many well-known drugs, including ibuprofen (B1674241) and diclofenac. mdpi.com

Derivatives of biphenylacetic acid are widely utilized in healthcare as anti-inflammatory, antimicrobial, antihypertensive, and antitumor agents. ajgreenchem.com For example, Flurbiprofen, a carboxylic acid derived from biphenyl, is a non-steroidal anti-inflammatory drug (NSAID). ajgreenchem.com Another derivative, Felbinac (4-biphenylacetic acid), is the active metabolite of the prodrug Fenbufen (B1672489) and is used topically to treat muscle inflammation and arthritis. caymanchem.comnih.gov It functions by inhibiting the synthesis of prostaglandins. caymanchem.comnih.gov

The addition of functional groups, such as the amino group in 5-Amino-3-biphenylacetic acid, to the basic biphenylacetic acid structure allows for the synthesis of a diverse array of more complex molecules. The amino group, in particular, offers a nucleophilic site that can be readily modified, expanding the synthetic possibilities and allowing for the creation of new chemical entities with potentially novel properties.

Significance as a Foundational Chemical Entity for Advanced Studies

The structure of this compound makes it a valuable starting material for multi-step synthesis. The presence of the carboxylic acid, the aromatic rings, and the amino group allows for a variety of chemical transformations.

The Carboxylic Acid Group: This functional group can undergo esterification, amidation, or reduction to an alcohol, providing a handle for attaching other molecular fragments. The carboxylic acid function is crucial in drug design as it can enhance the hydrophilicity and polarity of molecules, which influences their bioavailability. ajgreenchem.com

The Amino Group: The amino group is a key functional group that can be acylated, alkylated, or used in the formation of heterocyclic rings. Amino acids are fundamental to the synthesis of a vast range of heterocyclic compounds through reactions like decarboxylative cycloadditions. beilstein-journals.org This versatility makes amino-substituted biphenyls valuable in creating diverse molecular libraries for screening purposes.

The Biphenyl Core: The two phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to further modify the molecule's properties. ajgreenchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

75852-46-9 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(3-amino-5-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H13NO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8,15H2,(H,16,17) |

InChI Key |

HROOQWGZDYRPIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational Synthesis Routes for the Biphenyl (B1667301) Core and Functional Group Introduction

The construction of the core biphenyl structure and the subsequent introduction of the amino and acetic acid groups are pivotal to the synthesis of 5-Amino-3-biphenylacetic acid. These foundational routes often involve multi-step sequences that require careful strategic planning.

Multi-Step Synthesis Pathways

The synthesis of biphenylacetic acid derivatives frequently necessitates multi-step protocols. These complex sequences are required to correctly position the functional groups on the biphenyl core. A common challenge in these syntheses is the management of regioselectivity, ensuring that the substituents are introduced at the desired positions on the aromatic rings. The synthesis often begins with the construction of the biphenyl framework itself, which can be achieved through various cross-coupling reactions. Following the formation of the biphenyl core, a series of functional group interconversions and introductions are carried out to arrive at the final product.

One of the key reactions in forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient method for creating the carbon-carbon bond between two aryl groups with high selectivity. smolecule.com For instance, a suitably substituted aryl halide can be coupled with an arylboronic acid to construct the biphenyl skeleton. The choice of starting materials is crucial for dictating the final substitution pattern.

Another established method for biphenyl synthesis is the Ullmann coupling, which involves the copper-mediated reaction of two aryl halides. While effective, this method can sometimes require harsh reaction conditions.

Strategic Introduction of Acetic Acid and Amino Moieties

The introduction of the acetic acid and amino groups onto the biphenyl scaffold requires careful strategic consideration to ensure correct placement and to avoid unwanted side reactions.

The acetic acid moiety is often introduced through a carboxylation reaction. smolecule.com This can be achieved by various methods, including the Friedel-Crafts acylation followed by oxidation, or through the use of organometallic reagents. For example, a Friedel-Crafts reaction of biphenyl with ethyl α-chloro-α-(methylthio)acetate can be used to introduce the acetic acid precursor. koreascience.kr Subsequent desulfurization and hydrolysis then yield the desired biphenylacetic acid. koreascience.kr

The order of introduction of these functional groups is a critical aspect of the synthetic design. For instance, it may be advantageous to introduce the amino group first to direct the position of subsequent electrophilic substitutions, or it may be introduced later in the sequence to avoid interference with other reaction steps. The protection of the amino group, for example as a carbamate, is also a common strategy to prevent it from undergoing unwanted reactions during the synthesis.

Advanced Organic Synthesis Approaches

In addition to traditional multi-step syntheses, advanced methodologies are being explored to streamline the production of complex molecules like this compound, offering improvements in efficiency, selectivity, and environmental impact.

Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages for the preparation of biphenyl derivatives. Flow chemistry, where reactions are carried out in a continuously flowing stream, can enhance reaction control, improve safety, and allow for easier scalability. For example, palladium-catalyzed flow hydrogenation has been used for the reduction of nitro groups in the synthesis of amino-substituted biaryl ether-sulfamates. nih.gov

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. The Suzuki coupling reaction, a cornerstone for biphenyl synthesis, can be efficiently carried out under microwave conditions to produce biphenyl derivatives with high purity and yield. smolecule.com

Building Block-Based Synthesis Strategies

A powerful approach to constructing complex molecules is the use of pre-functionalized building blocks. This strategy involves the synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. This convergent approach can be more efficient than a linear synthesis where functional groups are introduced one by one.

For the synthesis of this compound, this could involve the preparation of a boronic acid derivative of one ring and a halide of the other, each containing the necessary functional groups or their precursors. These building blocks are then joined using a palladium-catalyzed cross-coupling reaction. smolecule.com This approach allows for the modular and flexible synthesis of a variety of biphenyl derivatives by simply changing the building blocks used.

| Building Block 1 | Building Block 2 | Coupling Method | Key Advantage |

| Substituted Aryl Halide | Substituted Arylboronic Acid | Suzuki-Miyaura Coupling | High efficiency and selectivity |

| Substituted Aryl Halide | Substituted Aryl Halide | Ullmann Coupling | Direct coupling of halides |

Unnatural Amino Acid Synthesis Analogies

The structure of this compound bears a resemblance to unnatural amino acids, which are amino acids not found in the 20 common proteinogenic amino acids. The synthetic strategies developed for unnatural amino acids can therefore provide valuable insights and analogous routes for the synthesis of this compound. The incorporation of biphenyl moieties into amino acid frameworks is a known strategy to create compounds with specific biological activities.

Syntheses of biphenyl-containing amino acids often involve the coupling of a protected amino acid derivative with a biphenyl unit. For example, a protected glycine (B1666218) derivative can be coupled with a biphenyl-containing carboxylic acid to form an amide bond. Alternatively, a biphenyl group can be introduced into an amino acid scaffold through cross-coupling reactions. These methods highlight the potential for adapting established amino acid synthesis techniques to the preparation of this compound.

Chemical Modifications and Derivatization Strategies

The reactivity of the amino and carboxylic acid groups allows for the synthesis of a diverse array of derivatives through standard organic transformations.

Acylation: The primary amino group of this compound can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction, a form of nucleophilic acyl substitution, results in the formation of an amide linkage. byjus.com The reaction typically proceeds by the activation of the acylating agent by a Lewis acid, followed by nucleophilic attack from the amino group. byjus.com Friedel-Crafts acylation principles can be applied to understand the electrophilic nature of the acylating agent. byjus.com

Alkylation: The amino group can also undergo N-alkylation. Direct N-alkylation of amino acid esters can be achieved using alcohols in the presence of a catalyst, a process that aims to preserve the stereochemistry of the chiral center. nih.gov Another method involves the reaction of the corresponding carboxylate with an alkyl halide, following an SN2 reaction mechanism. libretexts.org For instance, methyl esters can be prepared using methyl iodide. libretexts.org

Ester Formation: The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This is a reversible equilibrium-driven process. libretexts.org Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to ester synthesis. libretexts.org

Amide Formation: The carboxylic acid can be transformed into an amide by reaction with an amine. libretexts.org Direct reaction is often challenging due to the acid-base reaction between the carboxylic acid and the amine. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org This method is widely used in peptide synthesis. libretexts.org Various other reagents and methods have been developed for efficient amide bond formation, including the use of sulfinylamides and boronic acid catalysts. organic-chemistry.org

| Transformation | Reagents/Conditions | Functional Group Modified | Product Type |

| Acylation | Acyl chloride/Acid anhydride (B1165640), Base | Amino Group | Amide |

| Alkylation | Alcohol, Catalyst or Alkyl halide | Amino Group | Secondary/Tertiary Amine |

| Esterification | Alcohol, Acid catalyst or Alkyl halide | Carboxylic Acid | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC) | Carboxylic Acid | Amide |

The conjugation of molecules with amino acids and peptides is a strategy employed to enhance properties such as selectivity, stability, and solubility. mdpi.com The carboxylic acid and amino functionalities of this compound make it a suitable candidate for such modifications.

The formation of a peptide bond between the carboxylic acid group of a molecule and the amino group of an amino acid is a common conjugation strategy. unl.edu This process is fundamental in the synthesis of peptide and protein structures. uoanbar.edu.iq The conjugation can involve single amino acids or longer peptide chains. nih.govgoogle.com For instance, research has shown the synthesis of conjugates where amino acids or peptides are attached to other complex molecules to study their biological interactions. nih.gov The resulting peptide conjugates can exhibit modified properties based on the nature of the appended amino acid or peptide sequence. mdpi.com

The synthesis of these conjugates often relies on the standard methods of amide bond formation, utilizing coupling agents to facilitate the reaction between the carboxylic acid of this compound and the N-terminus of an amino acid or peptide. mdpi.com

| Conjugate Type | Bond Formed | Reacting Groups | Potential Purpose |

| Amino Acid Conjugate | Peptide (Amide) Bond | Carboxylic acid of biphenylacetic acid derivative + Amino group of amino acid | Modifying physicochemical properties |

| Peptide Conjugate | Peptide (Amide) Bond | Carboxylic acid of biphenylacetic acid derivative + N-terminal amino group of peptide | Enhancing biological interactions or targeting |

The acetic acid side chain of this compound contains a prochiral center. Introduction of a substituent at the α-carbon can create a chiral center, leading to the existence of enantiomers. The stereoselective synthesis of such derivatives is crucial as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed to achieve enantiomeric control:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. ethz.ch This includes methods like phase-transfer catalysis using chiral catalysts for asymmetric alkylation. nih.govorganic-chemistry.org

Enzymatic Resolutions: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. ethz.ch Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the stereoselective synthesis of amino acids. rsc.org

The key challenge in the synthesis of chiral α-substituted derivatives of this compound is the stereoselective construction of the new chiral center. beilstein-journals.org The choice of method depends on the desired stereoisomer and the specific transformation being performed.

| Strategy | Description | Key Principle |

| Chiral Auxiliaries | A temporary chiral group guides the stereochemistry of a reaction. | Substrate-controlled stereoselection. ethz.ch |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Reagent-controlled stereoselection. ethz.ch |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Biocatalytic stereoselectivity. |

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of 5-Amino-3-biphenylacetic acid and its analogues in various environments. frontiersin.orgnih.gov These simulations can model systems at an atomistic or coarse-grained level to provide insights into molecular interactions and conformational changes over time. nih.gov

For instance, MD simulations have been used to study the interaction of biphenylacetic acid derivatives with biological targets. asm.org These simulations can elucidate the stability of ligand-protein complexes, often assessed by parameters like the radius of gyration (RoG), which indicates the compactness of the structure over the simulation period. frontiersin.org Constant pH MD simulations can also be performed to understand how the protonation states of ionizable groups, such as the amino and carboxylic acid groups in this compound, change with pH. mpg.de

Coarse-grained MD simulations are particularly useful for studying the self-assembly of molecules into larger structures, such as nanoparticles, and how factors like buffer conditions influence their morphology. nih.gov These computational approaches are invaluable for understanding the molecular organization and behavior of complex systems involving biphenylacetic acid derivatives. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving compounds like this compound. umanitoba.ca DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. frontiersin.org

For example, in the study of aminocatalytic reactions, computational methods have been used to explore different mechanistic possibilities, such as the formation of specific intermediates. umanitoba.ca These studies can help to understand the stereochemistry of reaction products and the role of catalysts. umanitoba.ca

In the context of deamination reactions, computational studies can reveal the active intermediates and the role of various reagents, such as excess hydrosilane in B(C6F5)3-catalyzed reactions. frontiersin.org By calculating the energy barriers for different steps, researchers can predict the most likely reaction mechanism. frontiersin.org Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are central to modern structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. uni-bonn.deazolifesciences.com For derivatives of this compound, these approaches can guide the design of new molecules with enhanced potency and selectivity. pharmacologymentor.com

Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to correlate molecular descriptors with biological activity. pharmacologymentor.com These descriptors can be physicochemical properties like lipophilicity (cLogP) and polar surface area, or they can be derived from the 3D structure of the molecule. researchgate.net 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) analyze the steric and electrostatic fields around a series of molecules to identify structural features that are important for activity. pharmacologymentor.com

Molecular docking is another key computational tool in SAR. nih.govresearchgate.net It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions like hydrogen bonds and hydrophobic contacts. frontiersin.org For example, docking studies can be used to understand how biphenylacetamide-derived inhibitors bind to enzymes like BACE1. whiterose.ac.uk The insights gained from these computational SAR studies are invaluable for lead optimization in drug discovery, helping to prioritize which new analogues of this compound should be synthesized and tested. azolifesciences.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Biphenylacetic acid |

| 4-biphenylcarboxylic acid |

| methyl 4-biphenylacetate |

| 3-benzoylpropionic acid |

| Fenbufen (B1672489) |

| 9,10-dihydro-γ-oxo-2-phenanthrenebutyric acid |

| Norfloxacin |

| Ofloxacin |

| Enoxacin |

| Ciprofloxacin |

| L-4,4'-biphenylalanine |

| 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid |

| 4-biphenylmethanol |

| triphenylmethane |

| 2-methyl-1,3,4-thiadiazole |

| 2-propyl-5-methyl-1,3,4-thiadiazole |

| 2,5-dimethyl-1,3,4-thiadiazole |

| 2-ethyl-5-methyl-1,3,4-thiadiazole |

| 2-(2-hidroxy ethyl)-5-methyl-1,3,4-thiadiazole |

| 2-aminoethyl-5-methyl-1,3,4-thiadiazole |

| 2-(2-chloroethyl)-5-methyl-1,3,4-thiadiazole |

| 2-(2-carboxy ethyl)-5-methyl-1,3,4-thiadiazole |

| 2-(2-tioethyl)-5-methyl-1,3,4-thiadiazole |

| 4,6-dinitro-5,7-dichlorobenzofuroxan |

| 1,3-diazido-2-(azidomethyl)propan-2-amine |

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Pathways of Functional Group Reactivity

5-Amino-3-biphenylacetic acid possesses two primary reactive centers: the nucleophilic amino group and the acidic carboxylic acid group. solubilityofthings.com This dual functionality allows for a diverse range of chemical transformations. The compound can undergo modifications such as acylation, alkylation, and the formation of amides or esters. ontosight.ai

Amino Group Reactivity: The amino group (–NH₂) imparts basic and nucleophilic characteristics to the molecule. solubilityofthings.com Due to the lone pair of electrons on the nitrogen atom, it readily participates in reactions with electrophiles. solubilityofthings.com However, its connection to the aromatic biphenyl (B1667301) ring system decreases its basicity compared to aliphatic amines due to the delocalization of the lone pair into the π-system of the ring. Common reactions involving the aromatic amino group include:

Acylation: Reaction with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org

Alkylation: Reaction with alkyl halides, although this can sometimes lead to multiple alkylations. ontosight.ai

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups. libretexts.org

Carboxylic Acid Group Reactivity: The carboxylic acid group (–COOH) is acidic and can be deprotonated by bases to form a carboxylate salt. savemyexams.com It can also undergo nucleophilic acyl substitution. Key reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgsavemyexams.comgoogle.com

Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a peptide-like bond.

Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The interplay between these two groups can lead to intramolecular reactions under certain conditions, such as the formation of lactams, although intermolecular reactions like polymerization are more common. libretexts.org

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acid Chloride (R-COCl), Base | Amide |

| Amino Group (-NH₂) | Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst (H⁺) | Ester |

| Carboxylic Acid (-COOH) | Amide Formation | Amine (R-NH₂), DCC | Amide |

| Carboxylic Acid (-COOH) | Reaction with Alkali | Aqueous Base (e.g., NaOH) | Carboxylate Salt |

Kinetic and Thermodynamic Control in Reaction Systems

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. dalalinstitute.comwikipedia.org This principle is highly relevant when considering the reactivity of a multifunctional molecule like this compound.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest will predominate. libretexts.org This "kinetic product" is the one that proceeds through the transition state with the lowest activation energy (Ea). dalalinstitute.comwikipedia.org These reactions are typically irreversible under the conditions used. libretexts.org

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of all possible pathways, and an equilibrium is established. libretexts.org Under these reversible conditions, the most stable product—the "thermodynamic product"—will be the major component of the final mixture. wikipedia.org

A practical example of this control can be seen in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, where different reaction conditions (and thus different control mechanisms) lead to distinct products. univ.kiev.uauniv.kiev.ua While not the same compound, this illustrates how temperature and reaction time can dictate reaction pathways in complex amine derivatives. univ.kiev.ua For this compound, a reaction such as sulfonation on the aromatic ring could potentially yield different isomers depending on the conditions. The position of substitution could be directed by the faster-forming kinetic product or the more stable thermodynamic product after allowing the reaction to reach equilibrium at a higher temperature.

| Control Type | Reaction Conditions | Key Factor | Major Product |

|---|---|---|---|

| Kinetic Control | Low Temperature, Short Reaction Time | Lowest Activation Energy | Product that forms fastest |

| Thermodynamic Control | High Temperature, Long Reaction Time | Greatest Thermodynamic Stability | Most stable product |

Insights from Analogous Amino Acid and Carboxylic Acid Reactions

The reactivity of this compound can be better understood by comparing it to simpler amino acids and carboxylic acids. While it shares fundamental properties with these classes of compounds, its unique structure introduces important differences. libretexts.orgnih.govmdpi.com

Unlike simple aliphatic α-amino acids such as glycine (B1666218) or alanine, this compound is a γ-amino acid, with the amino and carboxylic acid groups separated by a rigid aromatic framework rather than a single flexible carbon atom. This has several consequences:

Acidity and Basicity: The electron-withdrawing nature of the phenyl ring attached to the acetic acid moiety increases the acidity of the carboxyl group compared to a simple aliphatic acid. Conversely, the amino group's basicity is reduced because its lone pair of electrons can be delocalized into the aromatic π-system. solubilityofthings.com

Intramolecular Reactions: The formation of a zwitterion, a common feature of α-amino acids in neutral solutions, is not a significant feature for this compound due to the large distance and rigid structure separating the acidic and basic groups. savemyexams.com

Peptide Bond Formation: While the carboxylic acid and amino groups can participate in forming amide linkages, they cannot directly form the repeating backbone of a polypeptide in the same way α-amino acids do. savemyexams.com

The reactions of the functional groups are typical of aromatic amines and carboxylic acids. libretexts.org The amino group's reaction with nitrous acid to form a diazonium salt is a classic reaction of aromatic amines, which is not available to aliphatic amines. libretexts.org Similarly, the carboxylic acid group can be used to link the molecule to other structures, as seen in the synthesis of 5-Fluorouracil derivatives where biphenylacetic acid was used as a moiety. mdpi.com The synthesis of amino acid derivatives often involves protecting one functional group while reacting the other, a strategy that would be essential when working with this compound to achieve selective transformations. organic-chemistry.org

Advanced Analytical Characterization in Chemical Research

Chromatographic Separation Techniques

Chromatography is essential for separating 5-Amino-3-biphenylacetic acid from impurities, related substances, or other components in a mixture. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common. While specific methods for this compound are not extensively published, methodologies for structurally related compounds, such as Nepafenac impurities and other phenylacetic acid derivatives, provide a strong basis for its analysis. rjptonline.orgresearchgate.netsielc.comsigmaaldrich.com

A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. researchgate.netsigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.netsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. rjptonline.org Detection is commonly performed using a UV detector, as the aromatic rings in the biphenyl (B1667301) structure absorb ultraviolet light. rjptonline.orgresearchgate.netsigmaaldrich.com

For instance, a method developed for Nepafenac and its related substances utilized a C18 column with a gradient elution of ammonium formate (B1220265) buffer and a mixture of acetonitrile and methanol, with UV detection at 245 nm. rjptonline.orgresearchgate.net Such a method would likely be adaptable for this compound, which is an impurity of Nepafenac.

Table 1: Representative HPLC Conditions for Related Phenylacetic Acid Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250x4.6mm, 5µm) | researchgate.netnih.gov |

| Mobile Phase | A: Aqueous Buffer (e.g., Ammonium Formate, Phosphoric Acid) | rjptonline.orgsigmaaldrich.com |

| B: Organic Solvent (e.g., Acetonitrile, Methanol) | rjptonline.orgresearchgate.netsigmaaldrich.com | |

| Elution | Gradient or Isocratic | rjptonline.orgresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.netsigmaaldrich.comnih.gov |

| Detection | UV Spectroscopy (e.g., 215-255 nm) | rjptonline.orgresearchgate.netsigmaaldrich.comnih.gov |

| Temperature | Ambient or Controlled (e.g., 35 °C) | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids, direct analysis of this compound by GC-MS is not feasible. sigmaaldrich.com The compound would likely decompose in the hot injector port of the gas chromatograph. mdpi.com

To overcome this, a crucial step of chemical derivatization is required. sigmaaldrich.commdpi.com Derivatization converts the polar amine (-NH2) and carboxylic acid (-COOH) groups into less polar, more volatile, and thermally stable moieties. sigmaaldrich.com Common derivatization techniques for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.comsigmaaldrich.com

Acylation/Esterification: A two-step process is often employed. First, the carboxylic acid group is esterified (e.g., with methanolic HCl), followed by acylation of the amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatives, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification. sigmaaldrich.comnih.gov Negative ion chemical ionization is often more suitable for quantitative analysis of derivatized aromatic amines in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of amino acids and pharmaceutical compounds. nih.govrestek.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, often eliminating the need for derivatization. restek.comyoutube.comlcms.cz

For the analysis of this compound, a reversed-phase LC method similar to those described for HPLC would be used. The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer can then be operated in various modes, such as full scan to detect all ions within a mass range or multiple reaction monitoring (MRM) for highly selective and sensitive quantification of specific target compounds. nih.govresearchgate.net

LC-MS/MS methods have been successfully developed for the quantification of numerous amino acids in complex biological matrices like plasma. restek.comlcms.cz These methods are characterized by simple protein precipitation sample preparation steps and fast analysis times, making them highly efficient. restek.com Given that this compound is a known related substance of the drug Nepafenac, validated LC-MS/MS methods for Nepafenac and its metabolite amfenac (B1665970) in biological tissues demonstrate the applicability of this technique. arvojournals.org

Microbore Liquid Chromatography for Amino Acid Analysis

Microbore liquid chromatography, which utilizes columns with smaller internal diameters (typically 1-2 mm), offers several advantages for amino acid analysis, including reduced solvent consumption and potentially increased sensitivity. While specific applications of microbore LC for this compound are not documented, its use in the broader field of amino acid analysis is established. The principles are similar to conventional HPLC, often involving pre-column derivatization to enhance detection. nih.gov The reduced flow rates and solvent volumes make it an environmentally friendly or "green" chemistry approach.

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for unambiguous structural confirmation. rsc.orgspectralservice.de The spectra are typically recorded in a deuterated solvent like DMSO-d₆. rsc.org

¹H NMR: This spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of a signal indicates the proton's electronic environment, the integration (area under the signal) corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

¹³C NMR: This spectrum shows a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic rings, the acetic acid side chain, and the carbons bonded to the nitrogen and oxygen atoms provide definitive structural information. spectralservice.de Carbonyl signals for amino acids typically appear between 169 and 173 ppm. spectralservice.de

Table 2: Representative NMR Data for Structurally Similar Moieties

| Nucleus | Type of Atom | Expected Chemical Shift (δ) Range (ppm) | Solvent | Source(s) |

|---|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~12.0 - 12.5 | DMSO-d₆ | rsc.org |

| Aromatic (Ar-H) | ~6.5 - 7.6 | DMSO-d₆ | rsc.org | |

| Methylene (B1212753) (-CH₂) | ~3.5 - 4.0 | - | ||

| Amine (-NH₂) | ~5.0 - 6.0 | DMSO-d₆ | rsc.org | |

| ¹³C | Carboxylic Acid (C=O) | ~168 - 173 | DMSO-d₆ | rsc.orgspectralservice.de |

| Aromatic (Ar-C) | ~113 - 154 | DMSO-d₆ | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. An IR spectrum provides a unique fingerprint of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. okstate.edu For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the primary amine, the aromatic rings, and the aliphatic methylene group. vscht.cz

The IR spectrum of this compound is expected to show the following key absorptions:

N-H Stretching: The primary amine (-NH₂) group typically displays two medium-intensity bands in the region of 3500-3300 cm⁻¹.

O-H Stretching: The hydroxyl group (-OH) of the carboxylic acid produces a very broad and strong absorption band, usually centered around 3300-2500 cm⁻¹, often overlapping with C-H stretching bands.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aliphatic C-H stretching from the methylene (-CH₂) group occurs just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum, appearing in the range of 1725-1700 cm⁻¹.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the biphenyl structure give rise to several medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1650-1580 cm⁻¹.

C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid group are found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, often appearing as strong, broad bands.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium, Doublet |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Methylene Group | C-H Stretch | 2990 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Primary Amine | N-H Bend | 1650 - 1580 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong |

This table presents generalized data and actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS provides precise molecular weight information and structural details through fragmentation analysis. In techniques like electrospray ionization (ESI), the molecule can be gently ionized to form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

The monoisotopic mass of this compound (C₁₄H₁₃NO₂) is 227.09464 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve characteristic losses, such as the loss of water (H₂O, 18 Da) or the carboxylic acid group (COOH, 45 Da) from the parent ion.

Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, can be predicted or measured. These values provide an additional dimension of characterization. Predicted CCS values for various adducts of this compound offer insights into their gas-phase conformations. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 228.10192 | 150.2 |

| [M+Na]⁺ | 250.08386 | 157.3 |

| [M-H]⁻ | 226.08736 | 155.4 |

| [M+NH₄]⁺ | 245.12846 | 166.9 |

| [M+K]⁺ | 266.05780 | 153.2 |

| [M+H-H₂O]⁺ | 210.09190 | 143.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Absorption Spectroscopy and Molecular Spectroscopy

X-ray absorption spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. nih.gov A specific type of XAS, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is particularly sensitive to the chemical environment of specific elements. psu.edu

For an organic molecule like this compound, NEXAFS spectra can be recorded at the absorption edges of its constituent elements: carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The resulting spectrum is a composite of the spectral signatures of the different functional groups containing these elements. nih.gov The C 1s spectrum, for instance, would contain distinct transitions corresponding to the aromatic carbons of the biphenyl system, the aliphatic carbon of the acetic acid side chain, and the carboxyl carbon. Similarly, the N 1s and O 1s spectra would provide specific information about the amine and carboxylic acid groups, respectively.

While the NEXAFS spectra of individual proteins can be similar, minor differences that correlate with their amino acid compositions are often distinguishable. nih.gov Therefore, the NEXAFS spectrum of this compound would serve as a unique fingerprint based on its elemental and functional group composition, allowing for its differentiation from other molecules. psu.edu The technique is powerful for identifying and mapping chemical species without the need for external labeling. psu.edu

Specialized Analytical Derivatization for Enhanced Detection

In many analytical methods, particularly those involving liquid chromatography coupled with mass spectrometry (LC-MS), the detection sensitivity of certain analytes can be limited by poor ionization efficiency or chromatographic retention. nih.gov For polar compounds like this compound, which contains both a carboxylic acid and an amino group, chemical derivatization is a widely used strategy to enhance detection. nih.gov

Derivatization modifies the analyte's structure to improve its analytical properties. mdpi-res.com For this compound, derivatization can target either the carboxylic acid or the amino group.

Targeting the Carboxylic Acid Group: Reagents can be used to convert the carboxylic acid into an ester or an amide. This process can increase the compound's hydrophobicity, leading to better retention on reverse-phase chromatography columns. More importantly, a carefully chosen derivatizing agent can introduce a permanently charged or easily ionizable moiety, significantly boosting the signal in ESI-MS. For example, reacting carboxylic acids with 2-picolylamine (PA) in the presence of coupling agents produces PA-derivatives that are highly responsive in positive-ion ESI-MS. nih.gov This approach has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids. nih.gov

Targeting the Amino Group: The primary amine is another common target for derivatization. Reagents like phenyl isothiocyanate (PITC) react with amino groups to form phenylthiocarbamoyl (PTC) derivatives. researchgate.net This method is frequently employed in amino acid analysis to improve chromatographic separation and allow for UV or MS detection. researchgate.net

By converting the polar functional groups into less polar and more easily ionizable derivatives, these specialized procedures overcome common challenges in the analysis of amino acids and related compounds, enabling sensitive detection at very low concentrations. nih.gov

Applications As a Synthetic Building Block and Material Component

Precursor in the Synthesis of Complex Organic Molecules

5-Amino-3-biphenylacetic acid is a valuable intermediate in the synthesis of more elaborate organic molecules, particularly those with potential pharmacological activities. nih.gov The presence of both an amino group and a carboxylic acid group on the biphenyl (B1667301) framework allows for a variety of chemical modifications, such as acylation, alkylation, and the formation of amides or esters. nih.gov These modifications can lead to derivatives with enhanced biological activities. nih.gov

The biphenylacetic acid scaffold is a known feature in certain non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.aicaymanchem.com For instance, the related compound, 4-biphenylacetic acid (Felbinac), is an active metabolite of the prodrug fenbufen (B1672489) and functions by inhibiting prostaglandin (B15479496) synthesis. caymanchem.com A synthetic route to Felbinac involves a Friedel-Crafts reaction of biphenyl, followed by desulfurization and hydrolysis. koreascience.kr While a direct synthetic pathway from this compound to a specific complex drug is not extensively detailed in the available research, its structural similarity to these bioactive compounds suggests its potential as a precursor for novel pharmaceutical agents. The amino group offers a reactive site for the introduction of further chemical diversity, potentially leading to compounds with improved efficacy or novel biological targets. nih.govnih.govnih.gov

The synthesis of derivatives from analogous amino-functionalized compounds has been explored. For example, amino-functionalized porphyrins have been synthesized for use in catalysis, demonstrating how an amino group on a larger scaffold can be a key site for further chemical elaboration. nih.gov Similarly, the synthesis of complex amino acid derivatives is an active area of research, with applications in creating modified peptides and other functional molecules. acs.orgresearchgate.net

Scaffold Design for Ligand Development and Molecular Probes

The rigid biphenyl core of this compound makes it an attractive scaffold for the design of ligands and molecular probes. A molecular scaffold provides a defined three-dimensional structure upon which functional groups can be appended to interact with biological targets. The development of inhibitors for enzymes like bacterial ureases has successfully utilized scaffolds such as bis(aminomethyl)phosphinic acid to create effective inhibitors. nih.gov The biphenyl structure of this compound can serve a similar purpose, providing a basis for the spatial arrangement of pharmacophoric elements.

While direct examples of this compound being used as a scaffold are not prevalent in the reviewed literature, the principle is well-established with similar structures. For instance, biphenyl-based enamines have been synthesized and investigated for their charge-transporting properties, indicating the utility of the biphenyl core in creating functional materials. nih.gov Furthermore, amino-functionalized molecules are often used in the development of molecular probes. For example, an amine-reactive version of digoxigenin (B1670575) is used to label biomolecules for detection. fishersci.se Substituted aminopyridines have also been developed as fluorescent probes, where the amino group is key to their function. mdpi.com These examples highlight the potential of the amino group on the this compound scaffold to be functionalized for the development of specific molecular probes.

The table below outlines the key structural features of this compound that are advantageous for its use as a molecular scaffold.

| Structural Feature | Advantage in Scaffold Design |

| Biphenyl Core | Provides a rigid and defined three-dimensional structure. |

| Amino Group | Offers a reactive site for the attachment of various functional groups or pharmacophores. |

| Carboxylic Acid Group | Can be modified or used as an interaction point with biological targets. |

Role in Supramolecular Assembly and Hydrogel Formation

The self-assembly of small molecules into larger, ordered structures is a key principle in supramolecular chemistry and materials science. The biphenyl unit is known to participate in π-π stacking interactions, which can drive the formation of supramolecular polymers. nih.gov Research has shown that biphenyl-containing monomers can form supramolecular polymers, and their properties can be modulated by the introduction of other interacting moieties. rsc.org

Furthermore, peptide-biphenyl conjugates have been demonstrated to self-assemble into nanofibers and hydrogels. researchgate.net In these systems, the biphenyl groups contribute to the stability of the assembled structures through π-π stacking, while hydrogen bonding between the peptide components also plays a crucial role. researchgate.netchinesechemsoc.org Specifically, biphenyl-tripeptides have been shown to form robust supramolecular nanofiber hydrogels at very low concentrations, which have potential applications in tissue engineering. researchgate.net

While direct studies on the supramolecular assembly of this compound are limited, its structure, containing both a biphenyl group and an amino acid-like moiety (acetic acid with an amino group), suggests its potential to form similar structures. The amino and carboxylic acid groups can participate in hydrogen bonding, analogous to peptides, while the biphenyl core can engage in π-π stacking interactions. This combination of interactions could lead to the formation of supramolecular polymers, nanofibers, or hydrogels. nih.govresearchgate.netchinesechemsoc.org Hydrogels based on biological macromolecules are of great interest for biomedical applications due to their biocompatibility. nih.gov The development of synthetic hydrogels, for example, those based on phenylboronic acid, is also an active area of research. nih.gov

The following table summarizes the potential interactions that could drive the self-assembly of this compound.

| Interaction Type | Participating Moieties | Role in Assembly |

| π-π Stacking | Biphenyl Cores | Stabilization of the assembled structure. |

| Hydrogen Bonding | Amino and Carboxylic Acid Groups | Directional interactions leading to ordered structures. |

Application in Analytical Methodologies as a Titration Indicator or Standard

Currently, there is no available research that specifically describes the use of this compound as a titration indicator or an analytical standard. Titration indicators are typically weak acids or bases that change color over a specific pH range. While this compound possesses both an acidic (carboxylic acid) and a basic (amino) functional group, its suitability as a visual pH indicator has not been reported.

In terms of its use as an analytical standard, this would require the compound to be available in a highly pure and stable form. Analytical standards are crucial for the accurate quantification of related compounds in various samples. nih.gov While analytical standards for other biphenylacetic acid derivatives, such as 4-biphenylacetic acid, are commercially available, the same is not widely documented for the this compound isomer. sigmaaldrich.comraybiotech.com The development of analytical methods, often relying on liquid chromatography-mass spectrometry (LC-MS), is essential for studying the levels of such compounds in biological and other matrices. nih.gov

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration with Flow Chemistry and Continuous Processing

The synthesis of complex organic molecules like 5-Amino-3-biphenylacetic acid is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. Unlike traditional batch synthesis, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. amidetech.comchimia.ch

The multi-step synthesis of this compound, which can involve hazardous reagents and intermediates, is particularly well-suited for flow chemistry. amidetech.com The ability to generate reactive species in situ and immediately use them in the next reaction step minimizes the risks associated with their handling and storage. amidetech.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the use of highly exothermic or endothermic reactions that are difficult to control in large-scale batch reactors. chimia.ch

The modular nature of flow chemistry systems also allows for the seamless integration of multiple reaction and purification steps, creating a fully continuous manufacturing process. This approach can significantly reduce production time and costs, making the synthesis of this compound and its derivatives more efficient and scalable. A case study on the continuous flow synthesis of β-amino acids from α-amino acids via Arndt-Eistert homologation demonstrated the potential for multi-step sequences to be performed in a fully continuous manner. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise |

| Safety | Higher risk with hazardous materials | Enhanced safety through in situ generation and containment |

| Scalability | Challenging | Readily scalable by "numbering-up" or longer run times |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Reproducibility | Can be variable | High |

Advancements in Automated Synthesis Platforms

The development of automated synthesis platforms represents a significant leap forward in the exploration of novel chemical entities. These platforms, often integrated with flow chemistry systems, enable the rapid synthesis and screening of large libraries of compounds. amidetech.com For this compound, this technology opens the door to the high-throughput synthesis of a vast array of derivatives.

By systematically modifying the biphenyl (B1667301) ring, the amino group, or the acetic acid moiety, researchers can generate extensive libraries of analogs. Automated platforms can perform these reactions in parallel, using robotic systems to handle reagents and purify products. This high-throughput approach accelerates the discovery of new compounds with desired properties, whether for pharmaceutical research or materials science applications.

Recent advancements have seen the development of automated fast-flow peptide synthesis (AFPS) instruments capable of synthesizing entire protein domains in a matter of hours. amidetech.com These systems demonstrate the high fidelity and efficiency of automated synthesis. The principles behind AFPS can be readily adapted for the synthesis of peptides incorporating non-proteinogenic amino acids like this compound, allowing for the rapid creation of novel peptidomimetics.

Table 2: Potential Throughput of Automated Synthesis Platforms

| Synthesis Scale | Typical Time per Compound (Batch) | Typical Time per Compound (Automated Flow) |

| Library of 100 Compounds | Weeks to Months | Days |

| Single Complex Molecule | Days to Weeks | Hours to Days |

Theoretical Predictions for Novel Derivatizations and Reactivity

Computational chemistry and theoretical predictions are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these methods can provide valuable insights into its reactivity and guide the design of novel derivatives with specific properties.

By employing quantum mechanical calculations, it is possible to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This information is crucial for designing effective synthetic strategies for new derivatives. For instance, theoretical models can predict the outcome of various chemical transformations, saving significant time and resources in the laboratory.

Furthermore, computational tools can be used to predict the physicochemical properties of virtual compounds before they are synthesized. The PubChem database, for example, provides predicted data for this compound, including its XlogP (a measure of lipophilicity) and various adduct masses for mass spectrometry analysis. uni.lu Machine learning models are also being developed to predict reaction yields with increasing accuracy, further streamlining the synthetic process. github.io These predictive capabilities allow researchers to prioritize the synthesis of compounds that are most likely to possess the desired characteristics.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C14H13NO2 |

| Monoisotopic Mass | 227.09464 Da |

| XlogP | 2.3 |

| [M+H]+ (m/z) | 228.10192 |

| [M-H]- (m/z) | 226.08736 |

| Data sourced from PubChemLite uni.lu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.